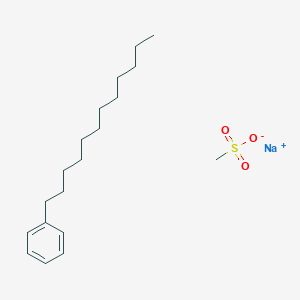

sodium;dodecylbenzene;methanesulfonate

Description

Sodium dodecylbenzene sulfonate (SDBS), a widely used anionic surfactant, features a hydrophobic dodecylbenzene chain and a hydrophilic sulfonate group. Its amphiphilic structure enables versatile applications in oil recovery, material synthesis, environmental remediation, and biomedical fields . SDBS reduces interfacial tension (IFT) between oil and water (e.g., achieving IFT values as low as 10⁻³ mN/m in oilfield chemistry), enhances emulsification, and improves foam stability . Modified derivatives of SDBS, such as formaldehyde-crosslinked variants, further enhance oil displacement efficiency (up to 18.4% in core flooding experiments) .

Properties

IUPAC Name |

sodium;dodecylbenzene;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30.CH4O3S.Na/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H3,(H,2,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUAQXVVJWAXHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1.CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC1=CC=CC=C1.CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Initiated Methane Sulfonation

Methanesulfonyl chloride, a precursor to sodium methanesulfonate, is synthesized via methane reaction with sulfuryl chloride (SO₂Cl₂) in concentrated sulfuric acid at 40–60°C. Di-tert-butyl peroxide acts as a free radical initiator, promoting the chain mechanism:

Yields exceed 80% under optimized conditions, with selectivity favoring methanesulfonyl chloride over chlorinated byproducts.

Hydrolysis and Neutralization

Methanesulfonyl chloride is hydrolyzed to methanesulfonic acid using aqueous NaOH:

The resultant sodium methanesulfonate is purified via crystallization, achieving >99% purity.

Integration Strategies for Sodium Dodecylbenzene Methanesulfonate

Co-Sulfonation Approach

Simultaneous sulfonation of dodecylbenzene and methane presents significant challenges due to differing reactivity. Methane’s inertness necessitates harsh conditions (e.g., radical initiation), incompatible with aromatic sulfonation. Thus, sequential synthesis remains preferable.

Post-Synthesis Blending

A pragmatic method involves blending pre-formed SDBS and sodium methanesulfonate. Optimal ratios (e.g., 4:1 SDBS:methanesulfonate) enhance surfactant performance by modifying critical micelle concentration and solubility profiles.

Comparative Analysis of Preparation Methods

Table 1: SDBS Synthesis Techniques Comparison

Table 2: Methanesulfonate Synthesis Conditions

| Parameter | Value |

|---|---|

| Reactants | CH₄, SO₂Cl₂ |

| Initiator | Di-tert-butyl peroxide |

| Promoter | H₂SO₄ |

| Temperature | 40–60°C |

| Pressure | 10–15 bar |

| Yield | 82% |

Challenges and Innovations

Chemical Reactions Analysis

sodium;dodecylbenzene;methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxidized product.

Reduction: In this reaction, the compound gains electrons, leading to the formation of a reduced product.

Substitution: This type of reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Household and Personal Care Products

Surfactant in Cleaning Agents

SDBS is extensively used in household cleaning products such as detergents, shampoos, and soaps due to its excellent wetting and emulsifying properties. It enhances the cleaning effectiveness by reducing surface tension, allowing for better penetration into dirt and grease .

Cosmetic Applications

In cosmetics, SDBS serves as a cleansing agent and emulsifier. Studies indicate that it is safe for use in personal care products, with no significant toxicological effects reported in dermal absorption studies . Its ability to solubilize oils and improve product stability makes it a valuable ingredient in formulations.

Industrial Cleaning

Metal Cleaning Agents

SDBS is utilized in industrial cleaning solutions for metals, where it effectively removes oils, greases, and other contaminants from surfaces. Its surfactant properties allow for efficient cleaning of machinery and automotive parts .

Textile and Leather Processing

In the textile industry, SDBS improves dye uptake and uniformity during the dyeing process. It also enhances the softness and durability of leather products by improving the tanning process . This multifunctionality makes it a critical component in textile finishing agents.

Agricultural Applications

Pesticide Adjuvant

Recent innovations have identified SDBS as an effective adjuvant in pesticide formulations. Its emulsifying properties enhance the dispersion of active ingredients in water-based pesticide solutions, improving their efficacy while reducing the required dosage . This application not only enhances agricultural productivity but also promotes environmentally friendly practices by minimizing chemical usage.

Environmental Remediation

Wastewater Treatment

Research has shown that SDBS can play a role in wastewater treatment processes. For instance, it has been observed to facilitate the degradation of organic pollutants in sludge during dark fermentation processes, significantly increasing hydrogen production from waste activated sludge . This capability highlights its potential for enhancing biogas production and overall waste management efficiency.

Table: Summary of Applications of Sodium Dodecylbenzene Methanesulfonate

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Household Products | Detergents, shampoos | Improved cleaning efficiency; enhanced product stability |

| Industrial Cleaning | Metal cleaning agents | Effective removal of contaminants; increased equipment longevity |

| Textile Processing | Dyeing agents | Enhanced dye uptake; improved fabric quality |

| Agriculture | Pesticide adjuvant | Increased efficacy; reduced chemical usage |

| Environmental Remediation | Wastewater treatment | Enhanced organic degradation; improved biogas production |

Mechanism of Action

The mechanism of action of sodium;dodecylbenzene;methanesulfonate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological responses, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Interfacial Properties and Foam Stability

SDBS is often compared with other anionic surfactants, such as sodium dodecyl sulfate (SDS), sodium decyl sulfonate (SDSn), and sodium laurate (SLA). Key findings include:

- Foam Stability : In CO₂ foam systems, SDBS ranks lower than sodium polyoxyethylene alkyl ether sulfate (AES) and SDS but outperforms SLA. The hierarchy is AES > SDS > SDSn > SDBS > SLA, reflecting differences in molecular rigidity and interfacial elasticity .

- Wettability Alteration : SDBS effectively modifies rock wettability to water-wet states under high-pressure CO₂ storage conditions (5–15 MPa, 308–333 K), a property critical for carbon sequestration . In contrast, SDS demonstrates superior etching performance for low- and medium-carbon steels, while SDBS is only effective for high-carbon steel (0.8 wt.% C) .

Corrosion Inhibition

SDBS and its acidic form, dodecylbenzene sulfonic acid (DBSA), exhibit superior corrosion inhibition for cobalt compared to 1,2,4-triazole. DBSA forms a passivation layer on Co surfaces, achieving 92.3% inhibition efficiency at 0.5 mM concentration, while SDBS shows synergistic effects in mixed surfactant systems .

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for high-purity sodium dodecylbenzene sulfonate (SDBS)?

- Methodological Answer : High-purity SDBS synthesis requires precise control of sulfonation temperature and reactant ratios. A trough reactor with sulfur trioxide as the sulfonating agent and sodium hydroxide as the neutralizing agent is recommended. Studies show that sulfonation temperatures between 40–50°C and a molar ratio of dodecylbenzene to sulfur trioxide of 1:1.05 yield products with >95% purity and high solid content. Deviations in temperature or stoichiometry increase side reactions (e.g., over-sulfonation) . The chlorosulfonic acid sulfonation method is advantageous for minimal by-products and environmental impact .

Q. How does SDBS concentration affect interfacial tension in aqueous systems?

- Methodological Answer : SDBS reduces interfacial tension proportionally to its concentration until reaching a critical micelle concentration (CMC). For example, in fracturing fluids, increasing SDBS mass fraction from 1.5% to 2.0% decreases interfacial tension, enhancing flowback rates. However, diminishing returns occur beyond this range due to micelle saturation. Researchers should use pendant drop tensiometry or Du Noüy ring methods to quantify interfacial tension at varying concentrations .

Q. What analytical techniques are suitable for characterizing SDBS interactions in colloidal systems?

- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy effectively resolve SDBS-surfactant interactions, especially in carbon nanotube (CNT) dispersion studies. For ionic systems, zeta potential measurements and dynamic light scattering (DLS) can assess colloidal stability. SDBS’s anionic nature enhances CNT dispersibility by forming micellar structures, as validated in aqueous CNT suspensions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal SDBS concentrations for specific applications (e.g., fracturing fluids vs. CNT dispersion)?

- Methodological Answer : Contradictions arise from system-specific variables such as ionic strength, temperature, and co-surfactants. For fracturing fluids, interfacial tension reduction peaks at 1.5–2.0% SDBS due to micelle crowding . In CNT dispersion, higher SDBS concentrations (e.g., 3–4%) may be needed to overcome van der Waals forces between nanotubes . Researchers should conduct parametric studies using fractional factorial designs to isolate influential variables (e.g., salt additives, pH) and validate findings with surface tension isotherms .

Q. What experimental strategies mitigate adsorption losses of SDBS in analytical workflows?

- Methodological Answer : SDBS adsorption on glassware or resins can skew recovery rates. Adding 30–40 mg/L SDBS to extraction solvents reduces losses by saturating adsorption sites. Amberlite XAD-4 resin shows high SDBS adsorption efficiency (Langmuir-Freundlich model) due to its surface area and hydrophobicity. Pre-conditioning resins with SDBS and monitoring recovery via HPLC-UV at 224 nm improves accuracy .

Q. How does SDBS interact with nonionic surfactants in mixed adsorption layers?

- Methodological Answer : SDBS forms competitive adsorption layers with nonionic surfactants (e.g., dodecylbenzene). Even trace nonionic admixtures (e.g., 1–2%) dominate the interface, increasing surface elasticity by 30–50%. Researchers should use equilibrium surface tension isotherms and electrokinetic measurements to quantify binding constants and counterion effects. For example, Fe³⁺ or Cr³⁺ ions enhance SDBS adsorption via charge screening .

Q. What methodologies optimize SDBS’s role in synthesizing advanced nanomaterials (e.g., graphene composites)?

- Methodological Answer : SDBS aids in exfoliating graphite oxide into single-layer graphene nanosheets (SLGNs). Atomic force microscopy (AFM) and Raman spectroscopy confirm sheet uniformity, while thermogravimetric analysis (TGA) quantifies polymer grafting density. For polystyrene (PS)-grafted SLGNs, SDBS concentrations of 0.1–0.5 wt% yield optimal dispersion, increasing thermal conductivity by 2.6× in composite films .

Data Contradiction Analysis

- Example Issue : Conflicting reports on SDBS’s environmental toxicity in aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.